[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate
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Overview
Description
Methylprednisolone 17-Propionate is a synthetic glucocorticoid, a derivative of methylprednisolone. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in topical formulations to treat various dermatological conditions due to its potent activity and minimal systemic absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylprednisolone 17-Propionate typically involves the esterification of methylprednisolone with propionic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of Methylprednisolone 17-Propionate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Methylprednisolone 17-Propionate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides (R-X) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methylprednisolone 17-Propionate has a wide range of applications in scientific research:
Mechanism of Action
Methylprednisolone 17-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound modulates the expression of genes involved in inflammatory and immune responses, leading to decreased production of pro-inflammatory cytokines and inhibition of leukocyte migration .
Comparison with Similar Compounds
Similar Compounds
Methylprednisolone Aceponate: Another derivative of methylprednisolone, used for its potent anti-inflammatory effects in topical formulations.
Hydrocortisone Butyrate: A corticosteroid with similar applications in dermatology but with different potency and side effect profiles.
Betamethasone Valerate: A more potent corticosteroid used for severe inflammatory conditions.
Uniqueness
Methylprednisolone 17-Propionate is unique due to its balanced potency and minimal systemic absorption, making it suitable for long-term use in treating chronic dermatological conditions. Its esterification at the 17th position enhances its lipophilicity, improving skin penetration and efficacy .
Properties
IUPAC Name |
[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-5-21(30)31-25(20(29)13-26)9-7-17-16-10-14(2)18-11-15(27)6-8-23(18,3)22(16)19(28)12-24(17,25)4/h6,8,11,14,16-17,19,22,26,28H,5,7,9-10,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARQXBTVVJUICB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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